2-(Chloromethyl)-3-methylpyrazine
Overview
Description
2-(Chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse chemical properties and applications This compound is characterized by a pyrazine ring substituted with a chloromethyl group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methylpyrazine typically involves the chloromethylation of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the substitution of a hydrogen atom with a chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 2-(chloromethyl)-3-carboxypyrazine.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylpyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with metabolic processes.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methylpyrazine: Similar structure but with the chloromethyl group at the fourth position.
2-(Chloromethyl)-3-ethylpyrazine: Similar structure with an ethyl group instead of a methyl group.
2-(Bromomethyl)-3-methylpyrazine: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloromethyl and methyl groups on the pyrazine ring provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYGCYJUSJWSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510895 | |
Record name | 2-(Chloromethyl)-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81831-67-6 | |
Record name | 2-(Chloromethyl)-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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